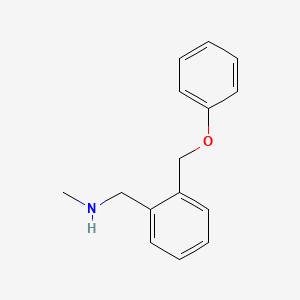

N-methyl-2-(phenoxymethyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-2-(phenoxymethyl)benzylamine” is a chemical compound with the molecular formula C15H17NO . It is used in laboratory settings .

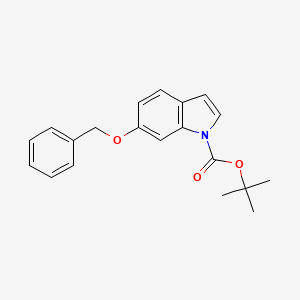

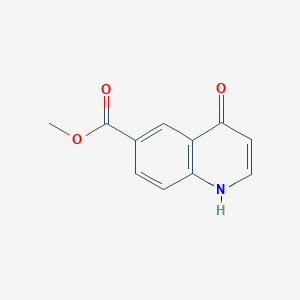

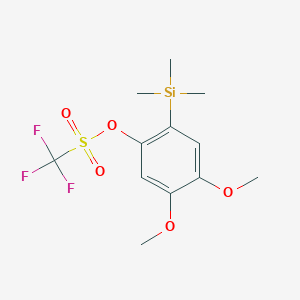

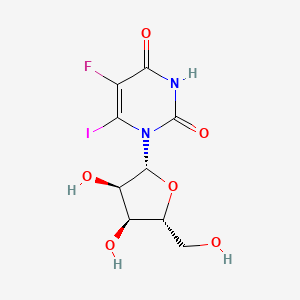

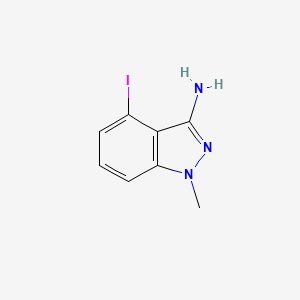

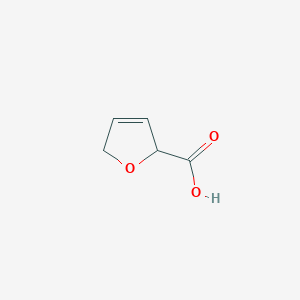

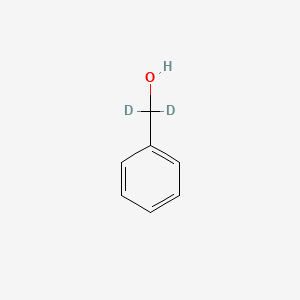

Molecular Structure Analysis

The molecular structure of “N-methyl-2-(phenoxymethyl)benzylamine” is represented by the molecular formula C15H17NO . The InChI Key is WFUPXVCKIKJBIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-2-(phenoxymethyl)benzylamine” is 227.31 g/mol . Further physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Chemoenzymatic Syntheses

Research by Saotome, Ono, and Akita (2000) demonstrated the chemoenzymatic synthesis of N-trifluoroacetyl-l-daunosamine and other compounds from an achiral precursor, highlighting the versatility of benzylamine derivatives in synthetic organic chemistry (C. Saotome, M. Ono, H. Akita, 2000).

Polymerization Initiators

Greene and Grubbs (2010) explored N-phenylalkoxyamine derivatives as initiators for nitroxide-mediated polymerization, offering insights into the control of polymerization processes (A. C. Greene, R. B. Grubbs, 2010).

Synthesis of Heterocyclic Compounds

Lehmann, Wittig, and Enzensperger (2003) reported on the synthesis of novel heterocyclic ring systems, potential ligands for dopamine receptors, utilizing benzylamine derivatives, illustrating the application in medicinal chemistry (J. Lehmann, Thomas Wittig, C. Enzensperger, 2003).

Metal Complex Ligands

Tümer (2000) described the synthesis and characterization of metal complexes containing Schiff base ligands derived from benzylamine, demonstrating their potential in coordination chemistry (M. Tümer, 2000).

Electrochemical Dehydrogenative Imidation

Lian et al. (2018) developed an electrochemical dehydrogenative method for imidation of N-methyl benzylamines, showing the utility in organic synthesis for obtaining gem-diamines (Fei Lian, Caocao Sun, Kun Xu, Chengchu Zeng, 2018).

Structural Diversity in Coordination Chemistry

Jin, Yu, and Zhang (2014) studied the structural diversity of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its derivatives, contributing to the understanding of inorganic–organic hybrid architectures (Yu-Zi Jin, Chun-Hua Yu, Wen Zhang, 2014).

Antimicrobial and Antiproliferative Activities

Research into the antimicrobial and antiproliferative activities of benzylamine derivatives has led to the identification of novel compounds with significant bioactivities, underscoring their importance in the development of new therapeutic agents (Jun Wu, Jie Cheng, Long Lu, 2006); (Jonathan A Stefely, R. Palchaudhuri, P. A. Miller, R. J. Peterson, Garrett C. Moraski, P. Hergenrother, Marvin J. Miller, 2010).

Safety And Hazards

“N-methyl-2-(phenoxymethyl)benzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-methyl-1-[2-(phenoxymethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-5-6-8-14(13)12-17-15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUPXVCKIKJBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594647 |

Source

|

| Record name | N-Methyl-1-[2-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(phenoxymethyl)benzylamine | |

CAS RN |

892502-17-9 |

Source

|

| Record name | N-Methyl-2-(phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[2-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.